Terbium(III) nitrate pentahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Luminescent Materials and Sensors

Terbium(III) possesses distinct luminescent properties, emitting characteristic green light when excited. This property makes terbium(III) nitrate pentahydrate a valuable precursor for developing luminescent materials. Researchers can incorporate terbium(III) ions into various matrices to create materials with tunable luminescence characteristics [1]. These materials have applications in:

- Security Inks: Certain inks doped with terbium(III) compounds exhibit strong luminescence under UV light, making them useful for security features on documents and banknotes [2].

- Glow-in-the-Dark Products: Terbium(III)-based materials can be used to create long-lasting glow-in-the-dark products due to their ability to store and slowly release light energy [2].

- Sensors: The luminescence properties of terbium(III) can be affected by its surrounding environment. Researchers are exploring the use of terbium(III) nitrate pentahydrate in developing luminescent sensors for detecting various analytes [1].

[1] ChemBK: TERBIUM(III) NITRATE PENTAHYDRATE [2] Stanford Advanced Materials: Terbium(III) Nitrate Hexahydrate Powder

Analytical Chemistry

Terbium(III) nitrate pentahydrate can serve as a reagent in specific analytical chemistry techniques. Due to the unique ionic charge (+3) and chemical properties of terbium, terbium(III) ions can interact with specific target molecules in solution. This allows researchers to use terbium(III) nitrate pentahydrate for:

- Determination of Specific Ions: By monitoring the interaction between terbium(III) ions and specific target ions, researchers can develop methods to quantify the concentration of those target ions in a solution [3].

- Trace Element Analysis: Terbium(III) can be used to detect trace amounts of certain elements due to its selective interactions with specific functional groups [3].

[3] American Elements: Terbium(III) Nitrate Pentahydrate

Additional Research Applications

Beyond the areas mentioned above, terbium(III) nitrate pentahydrate finds use in other scientific research areas, such as:

- Material Science: Research is ongoing to explore the use of terbium(III) nitrate pentahydrate in developing novel materials with desired magnetic or electrical properties [2].

- Biochemistry: Terbium(III) ions have been used as probes to study the structure and function of biomolecules like RNA [4].

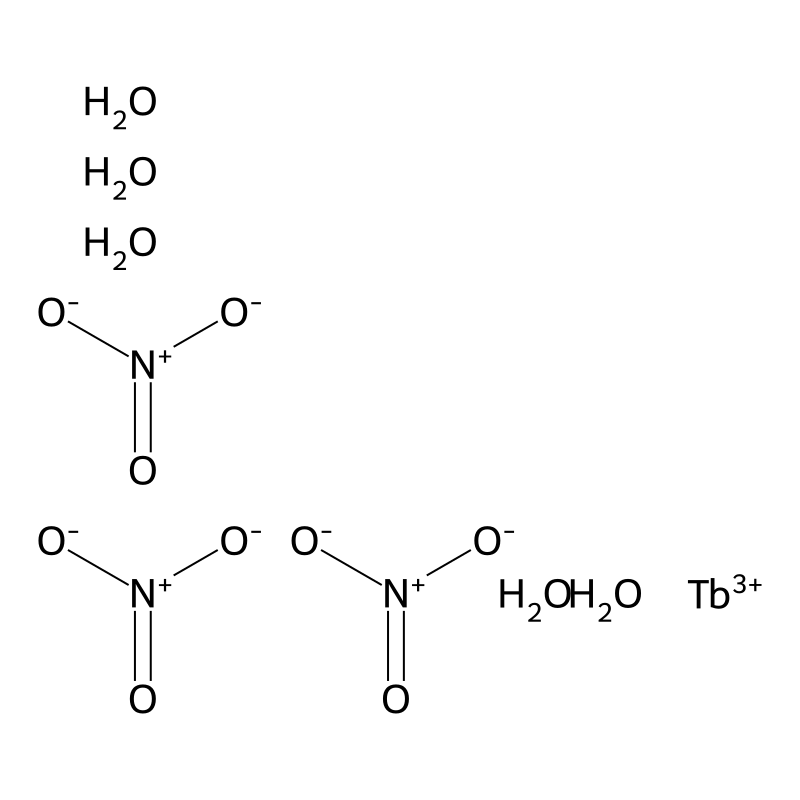

Terbium(III) nitrate pentahydrate is an inorganic compound with the chemical formula . It is a salt formed from terbium, a rare earth element, and nitric acid. This compound typically appears as a fine, white crystalline powder that is soluble in water and other polar solvents such as ethanol and acetone. The melting point of terbium(III) nitrate pentahydrate is approximately 89.3 °C, and it decomposes at higher temperatures .

The compound is notable for its luminescent properties, making it valuable in various scientific applications. The structure of terbium(III) nitrate pentahydrate includes five water molecules coordinated to the terbium ion, contributing to its stability and solubility .

- Formation of Carbonates: It reacts with ammonium bicarbonate to produce terbium carbonate:

- Reaction with Nitric Acid: When dissolved in concentrated nitric acid, it can regenerate itself or form complexes with other ligands:

- Decomposition: Upon heating, the pentahydrate loses water molecules and can decompose into anhydrous terbium(III) nitrate or other terbium oxides:

Terbium(III) nitrate pentahydrate can be synthesized through various methods:

- Direct Reaction: Terbium oxide can be dissolved in concentrated nitric acid:

- Crystallization: The resulting solution can be concentrated and cooled to crystallize the pentahydrate:

- After dissolution, allow the solution to evaporate slowly at room temperature until crystals form.

- Using Hydrogen Peroxide: A mixture of nitric acid and hydrogen peroxide can also be used to enhance the oxidation state of terbium during synthesis .

Terbium(III) nitrate pentahydrate has several applications across various fields:

- Luminescent Materials: It is used in the synthesis of phosphors for display technologies due to its green emission properties.

- Research Reagent: Employed in scientific research for studying coordination chemistry and supramolecular chemistry.

- Preparation of Complexes: Utilized in the formation of rare earth element complexes which are important for developing advanced materials with unique optical properties .

- Fractional Crystallization: It plays a role in the separation and purification of other rare earth elements .

Studies on the interactions of terbium(III) nitrate pentahydrate primarily focus on its coordination chemistry. It forms complexes with various organic ligands, enhancing its luminescent characteristics. For instance, research has shown that it can form stable complexes with ligands such as pyridine carboxylates, which exhibit strong fluorescence under ultraviolet light excitation .

Terbium(III) nitrate pentahydrate shares similarities with several other rare earth nitrates and hydrates. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Characteristics |

|---|---|---|

| Terbium(III) chloride hexahydrate | TbCl₃ · 6H₂O | More soluble in organic solvents than nitrates |

| Neodymium(III) nitrate hexahydrate | Nd(NO₃)₃ · 6H₂O | Exhibits different luminescent properties |

| Dysprosium(III) nitrate pentahydrate | Dy(NO₃)₃ · 5H₂O | Higher thermal stability than terbium compounds |

| Europium(III) nitrate pentahydrate | Eu(NO₃)₃ · 5H₂O | Known for red luminescence; used in phosphors |

Terbium(III) nitrate pentahydrate is unique due to its specific luminescent properties and its role as a precursor for synthesizing other materials, particularly those requiring green emission characteristics .

Molecular Formula and Stoichiometric Analysis

Terbium(III) nitrate pentahydrate exhibits the molecular formula Tb(NO₃)₃·5H₂O, which can also be represented as H₁₀N₃O₁₄Tb [1] [2] [3]. This formulation reveals the precise stoichiometric relationship between the constituent components in a 1:3:5 ratio of terbium(III) ion to nitrate anions to water molecules [1] [3]. The compound possesses a molecular weight of 435.02 g/mol and is assigned the Chemical Abstracts Service registry number 57584-27-7 [1] [2] [4].

The stoichiometric analysis demonstrates that the terbium(III) cation contributes 158.93 g/mol (36.5% by mass), the three nitrate anions contribute 186.03 g/mol (42.8% by mass), and the five water molecules contribute 90.08 g/mol (20.7% by mass) to the total molecular weight [2] [4]. This distribution indicates that the nitrate groups constitute the largest mass fraction of the compound, followed by the terbium center and then the hydration water molecules.

| Component | Count | Molecular Weight Contribution (g/mol) | Mass Percentage (%) |

|---|---|---|---|

| Terbium (Tb³⁺) | 1 | 158.93 | 36.5 |

| Nitrate (NO₃⁻) | 3 | 186.03 | 42.8 |

| Water (H₂O) | 5 | 90.08 | 20.7 |

| Total | 1:3:5 | 435.02 | 100.0 |

The International Union of Pure and Applied Chemistry nomenclature designates this compound as terbium(3+);trinitrate;pentahydrate [1] [3]. The compound exhibits characteristic physical properties including a white crystalline powder appearance and a melting point of 89.3°C [4] [5]. It demonstrates high water solubility, a property consistent with other lanthanide nitrate hydrates [2] [4].

Crystallographic Characteristics

Coordination Geometry of Terbium(III) Ion

The terbium(III) ion in various crystalline environments exhibits multiple coordination geometries, with coordination numbers ranging from eight to ten depending on the specific ligand environment [6] [7] [8]. Research has demonstrated that terbium(III) complexes commonly adopt dodecahedral, bicapped square antiprismatic, or tricapped trigonal prismatic geometries [6] [7] [9].

In eight-coordinate terbium(III) complexes, the most prevalent geometry is the dodecahedral arrangement with D₂d symmetry [6] [8] [9]. This coordination pattern has been observed in complexes where the terbium(III) ion is chelated by hexadentate ligands such as N,N′-bis(2-hydroxybenzyl)-N,N′-bis(pyridin-2-ylmethyl)ethylenediamine, with additional coordination from bidentate nitrate anions [8] [9]. The N₄O₄ coordination environment in such complexes demonstrates that the terbium(III) ion preferentially coordinates with both nitrogen and oxygen donor atoms [8] [9].

For higher coordination numbers, ten-coordinate terbium(III) complexes adopt a bicapped square antiprismatic geometry [7]. This arrangement occurs when the terbium(III) ion coordinates with six hydroxyl groups from tripodal alcohol molecules and two bidentate nitrate ions, creating a coordination sphere with O₁₀ donor environment [7]. The geometric arrangement involves angles between coordinating oxygen atoms that approximate the expected 90° values of square planes rather than the alternating angles characteristic of dodecahedral geometries [7].

Nine-coordinate terbium(III) systems typically exhibit tricapped trigonal prismatic geometry [7] [10]. This coordination pattern is observed when the metal center binds to six hydroxyl groups from tripodal ligands, one bidentate nitrate ion, and one water molecule [7]. The coordination environment in such complexes demonstrates the flexibility of terbium(III) in accommodating varying numbers of donor atoms while maintaining stable geometric arrangements.

| Coordination Number | Geometry | Ligand Environment | Reference Complex |

|---|---|---|---|

| 8 | Dodecahedral (D₂d) | N₄O₄ | Terbium(III) with bbpen ligand [8] [9] |

| 9 | Tricapped trigonal prism | O₉ | Terbium(III) with tripodal alcohol + H₂O [7] |

| 9 | Tricapped trigonal prism | N₃O₆ | Terbium(III) acetate complex [10] |

| 10 | Bicapped square antiprism | O₁₀ | Terbium(III) with tripodal alcohol [7] |

Hydrogen Bonding Networks in Hydrated Structures

The pentahydrate form of terbium(III) nitrate participates in extensive hydrogen bonding networks that contribute significantly to crystal stability and structural organization [11] [12] [13]. In hydrated lanthanide structures, water molecules serve dual roles as both coordinating ligands and participants in intermolecular hydrogen bonding schemes [11] [12] [13].

Research on related terbium hydrate compounds reveals that coordinated water molecules form hydrogen bonds with neighboring water molecules, creating extended three-dimensional networks [11] [12] [13]. In terbium(III) hydrogendiphosphate tetrahydrate, for example, the TbO₈ polyhedra are interconnected by diphosphate anions and additionally stabilized by O—H⋯O hydrogen bonding between water molecules and anionic oxygen atoms [12] [13]. Uncoordinated water molecules occupy channels within the crystal structure and connect via hydrogen bonds with the framework [12] [13].

The hydrogen bonding patterns in lanthanide nitrate hydrates typically involve both coordinated and lattice water molecules [14] [15] [16]. Molecular dynamics investigations have shown that water molecules in the first coordination shell of lanthanide ions exhibit strong orientation toward the metal center, while second-shell water molecules demonstrate greater flexibility and participate in hydrogen bonding with the bulk solvent structure [14] [16]. The anion-water and water-water hydrogen bond lifetimes are significantly influenced by the presence of the highly charged lanthanide cation [16].

In crystalline nitrate hydrates, the hydrogen bonding networks extend beyond simple water-water interactions to include water-nitrate hydrogen bonds [11] [15]. These interactions contribute to the overall crystal packing efficiency and thermal stability of the hydrated phases. The systematic arrangement of hydrogen bonds creates channels and cavities that can accommodate additional water molecules or facilitate dehydration processes during thermal treatment [12] [15] [13].

Comparative Analysis with Other Lanthanide Nitrate Hydrates

The comparative analysis of terbium(III) nitrate pentahydrate with other lanthanide nitrate pentahydrates reveals systematic trends across the lanthanide series that correlate with ionic radius contraction and electronic configuration changes [17] [18] [19] [20].

Molecular weight progression across the lanthanide series follows the expected trend based on atomic number increase. Europium(III) nitrate pentahydrate (428.06 g/mol) through ytterbium(III) nitrate pentahydrate (449.13 g/mol) demonstrates a steady increase in molecular weight, with terbium(III) nitrate pentahydrate (435.02 g/mol) occupying a middle position in this series [21] [22] [23] [24] [25].

| Lanthanide | Molecular Weight (g/mol) | Ionic Radius (Å) | Melting Point (°C) | Color |

|---|---|---|---|---|

| Europium(III) | 428.06 | 0.947 | 85 | Colorless |

| Gadolinium(III) | 361.28 | 0.938 | 92 | White |

| Terbium(III) | 435.02 | 0.923 | 89.3 | White |

| Dysprosium(III) | 438.59 | 0.912 | 88.6 | Light yellow |

| Holmium(III) | 441.02 | 0.901 | — | Orange |

| Erbium(III) | 443.35 | 0.890 | 130 | Pink |

| Ytterbium(III) | 449.13 | 0.868 | — | Colorless |

The ionic radius contraction across the lanthanide series directly influences coordination behavior and structural properties [19] [20]. Terbium(III) with an ionic radius of 0.923 Å occupies an intermediate position between the larger early lanthanides and the smaller late lanthanides [26] [20]. This size relationship affects the preferred coordination numbers and geometries observed in various complexes.

Melting point data, where available, shows some variation that does not follow a simple linear trend with ionic radius [27] [23] [28] [29]. Gadolinium(III) nitrate pentahydrate exhibits the highest melting point at 92°C, while europium(III) shows the lowest at 85°C [27] [30]. Terbium(III) nitrate pentahydrate's melting point of 89.3°C falls within the typical range for lanthanide nitrate pentahydrates [4] [5].

Color variations across the series reflect the electronic configurations and f-electron transitions characteristic of different lanthanide ions [26] [23] [31] [29]. While europium(III), terbium(III), and ytterbium(III) nitrate pentahydrates appear colorless to white, dysprosium(III) exhibits a light yellow color, holmium(III) appears orange, and erbium(III) displays a characteristic pink coloration [23] [31] [32] [29] [25]. These color differences arise from different f-f electronic transitions and crystal field effects specific to each lanthanide ion.

Coordination chemistry studies reveal that all lanthanide nitrate pentahydrates can exhibit variable coordination numbers and geometries depending on the presence of additional ligands [17] [18] [19]. However, the specific geometric preferences show subtle variations across the series due to size effects and electronic factors [19] [20]. Extended X-ray absorption fine structure spectroscopy studies have confirmed that coordination sphere contraction occurs during dissolution processes, with more pronounced effects observed for lanthanides in the middle of the series, including terbium [20].

Primary Synthesis Routes

The industrial production of terbium(III) nitrate pentahydrate employs several well-established synthesis methodologies, each optimized for specific purity requirements and production scales [1] [2] [3]. The most prevalent industrial approach involves the direct dissolution of terbium-containing raw materials in nitric acid, followed by controlled crystallization processes [4] [5].

Direct Metal Dissolution Method: This approach utilizes metallic terbium as the starting material, dissolving it in concentrated nitric acid at temperatures ranging from 20-60°C [1] [2]. The reaction proceeds according to the stoichiometric equation:

$$ \text{Tb} + 3\text{HNO}3 \rightarrow \text{Tb(NO}3\text{)}3 + \frac{3}{2}\text{H}2 + \text{NO} $$

This method achieves yields of 85-95% with purity levels reaching 99.9% [6] [7]. The reaction time typically ranges from 2-6 hours, making it suitable for laboratory-scale synthesis and small-batch industrial production.

Oxide Dissolution Method: Industrial facilities commonly employ terbium(III,IV) oxide as the starting material due to its availability from rare earth processing operations [1] [5]. The dissolution process utilizes a mixture of nitric acid and hydrogen peroxide at elevated temperatures (80-140°C):

$$ \text{Tb}4\text{O}7 + 12\text{HNO}3 + \text{H}2\text{O}2 \rightarrow 4\text{Tb(NO}3\text{)}3 + 6\text{H}2\text{O} + \text{O}_2 $$

This methodology achieves yields of 75-85% with purity levels between 99.5-99.9% [2] [3]. The extended reaction time of 3-8 hours allows for complete dissolution of the oxide matrix and ensures thorough conversion to the nitrate salt.

Industrial Precipitation Parameters

Large-scale production facilities employ sophisticated process control systems to maintain optimal precipitation conditions [8] [9] [10]. Critical parameters include:

Feed Concentration Control: Industrial operations maintain rare earth oxide concentrations between 50-200 g/L, with optimal performance achieved at 100-150 g/L [8] [9]. This concentration range ensures adequate supersaturation for crystallization while preventing unwanted precipitation of impurity phases.

pH Management: Precise pH control within the range of 1.5-3.0 is critical for selective precipitation of terbium nitrate while suppressing co-precipitation of other rare earth elements [8] [11]. Industrial facilities employ automated pH control systems using dilute ammonia or sodium hydroxide solutions [10] [12].

Temperature and Agitation Control: Process temperatures of 60-120°C with agitation speeds of 100-300 rpm ensure uniform mixing and controlled nucleation rates [5] [8]. The optimal temperature range of 80-100°C promotes rapid dissolution kinetics while maintaining solution stability.

Crystallization Engineering

Modern industrial facilities employ advanced crystallization engineering principles to optimize product quality and yield [13] [14]. Seeded Crystallization: Industrial processes frequently utilize seed crystals of terbium(III) nitrate pentahydrate to control nucleation and ensure consistent particle size distribution [15] [16]. Seed loadings of 1-5% by weight promote uniform crystallization and reduce batch-to-batch variability.

Controlled Cooling Protocols: Programmed cooling rates of 0.5-2°C per hour prevent rapid nucleation and promote formation of well-formed crystals [15] [13]. This approach minimizes inclusion of mother liquor and reduces impurity incorporation into the crystal lattice.

Anti-solvent Crystallization: Some facilities employ anti-solvent addition techniques, gradually introducing water or dilute acid solutions to induce controlled precipitation [14]. This method allows precise control over supersaturation levels and crystal growth rates.

High-Purity Synthesis for Optoelectronic Applications

Ultra-High Purity Requirements

Optoelectronic applications demand terbium(III) nitrate pentahydrate with exceptional purity levels, often exceeding 99.99% with stringent limits on specific metallic impurities [6] [7] [17]. Critical impurity specifications include iron content below 5 ppm and copper content below 1 ppm for standard phosphor applications, with even more stringent requirements for laser applications (iron <0.1 ppm, copper <0.1 ppm) [7] [17].

Purification Through Recrystallization: High-purity synthesis employs multiple recrystallization cycles using carefully controlled conditions [7] [15]. Each recrystallization cycle typically improves purity by 1-2 orders of magnitude, requiring 3-5 cycles to achieve ultra-high purity specifications [19].

Solvent Selection and Control: Ultra-pure water with resistivity exceeding 18 MΩ⋅cm and nitric acid with purity levels above 99.999% are essential for high-purity synthesis [7] [17]. Trace metal analysis of all reagents ensures that impurity introduction is minimized throughout the synthesis process.

Advanced Crystallization Control

Isothermal Crystallization: Optoelectronic-grade synthesis often employs isothermal crystallization at carefully controlled temperatures between 40-80°C [7] [15]. This approach promotes formation of high-quality crystals with minimal defect incorporation and superior optical properties.

Controlled Atmosphere Processing: Synthesis under inert atmosphere conditions (nitrogen or argon) prevents oxidation and contamination from atmospheric components [15] [20]. Clean room environments with controlled particulate levels ensure minimal contamination during crystal growth and handling operations.

Zone Refining Techniques: For the highest purity applications, zone refining of pre-synthesized terbium(III) nitrate pentahydrate can achieve purity levels exceeding 99.9999% [17] [21]. This solid-state purification technique exploits differential solubility of impurities to achieve exceptional purity levels.

Quality Control and Characterization

Analytical Verification: High-purity synthesis requires comprehensive analytical characterization using inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis, with detection limits in the sub-ppm range [6] [21]. X-ray diffraction confirms phase purity and crystal structure integrity, while thermogravimetric analysis verifies hydration state consistency.

Optical Property Verification: For optoelectronic applications, luminescence spectroscopy confirms the characteristic green emission of terbium ions and absence of quenching impurities [7] [22] [23]. Quantum yield measurements ensure optimal photophysical performance for specific applications.

Hydration Control and Phase Stability Mechanisms

Thermodynamic Stability of Hydrated Phases

Terbium(III) nitrate exhibits complex hydration behavior, forming stable hydrates ranging from the anhydrous form to octahydrate depending on environmental conditions [24] [25] [26]. The pentahydrate form [Tb(NO₃)₃⋅5H₂O] represents the most commercially significant phase due to its optimal balance of stability and handling characteristics [6] [27] [24].

Phase Diagram Considerations: The stability of different hydrated phases depends critically on temperature and relative humidity conditions [24] [25]. The pentahydrate remains stable at temperatures between 60-80°C and relative humidity levels of 40-60% [24] [25]. Outside these ranges, phase transitions to higher or lower hydration states occur spontaneously.

Dehydration Kinetics: Thermal analysis reveals that dehydration of terbium(III) nitrate pentahydrate proceeds through well-defined stages [28] [29] [30]. Initial water loss occurs at temperatures above 60°C, with complete dehydration to the anhydrous form requiring temperatures exceeding 180°C [28] [31].

Crystallization Control Mechanisms

Nucleation and Growth Kinetics: The crystallization of terbium(III) nitrate pentahydrate follows classical nucleation theory, with critical nucleus size dependent on supersaturation levels and temperature [13] [32]. Controlled nucleation protocols ensure formation of uniform crystals with consistent hydration states.

Solvent-Mediated Phase Transformations: In aqueous systems, phase transformations between different hydrated forms occur through dissolution-recrystallization mechanisms [15] [13]. Solution composition, ionic strength, and pH significantly influence the kinetics and thermodynamics of these transformations.

Humidity-Controlled Storage: Long-term stability requires careful humidity control during storage and handling [24] [33]. Storage at relative humidity levels of 30-50% in controlled-atmosphere containers prevents unwanted phase transitions and maintains crystal integrity [24] [33].

Environmental Stability Factors

Temperature Cycling Effects: Repeated temperature cycling can induce phase transitions and crystal defect formation [28] [26]. Industrial processes employ controlled temperature profiles to minimize thermal stress and maintain phase stability throughout production and storage cycles.

Atmospheric Contamination Prevention: Exposure to atmospheric moisture and carbon dioxide can lead to gradual decomposition and formation of hydroxycarbonate phases [34] [12]. Controlled atmosphere storage using dry nitrogen or argon prevents these degradation pathways.

Container Material Interactions: Selection of appropriate container materials is critical for long-term stability [33] [35]. Polytetrafluoroethylene (PTFE) and high-purity glass containers minimize chemical interactions that could affect product purity and stability [33].

GHS Hazard Statements

H272 (97.56%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (92.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant